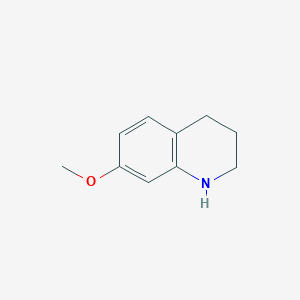

7-Methoxy-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

7-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

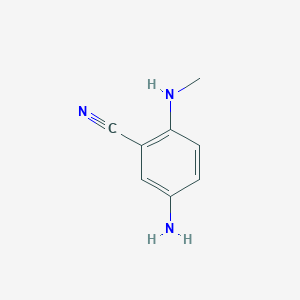

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 . The compound has a topological polar surface area of 21.3 Ų .Physical and Chemical Properties Analysis

This compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Stereochemistry in Acid-Catalysed Disproportionation : 7-Methoxy-1,2,3,4-tetrahydroquinoline was studied for its stereochemistry during acid-catalysed disproportionation, which produced a mix of cis and trans isomers. This research contributes to the understanding of hydride transfer mechanisms in nitrogen heterocyclics (Gogte, Salama, & Tilak, 1970).

Behavioral Effects on Mice : Derivatives of this compound were synthesized and found to transiently increase locomotor activity in mice after peripheral injection. These compounds, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were detected in the brain and may have a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

Antidepressant-like Effects : A specific derivative of this compound demonstrated antidepressant-like effects in mice, acting through the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

Molecular Docking Studies : Studies involving tetrahydroquinolines, including derivatives of this compound, showed potential inhibitory effects on inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins (Nair et al., 2014).

Tubulin-Polymerization Inhibition : Derivatives of this compound were studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site, with significant findings in cytotoxicity and tubulin inhibition assays (Wang et al., 2014).

Antifungal Activity : Tetrahydroquinolines with methoxy groups, including derivatives of this compound, were found to have antifungal activity against Cladosporium cladosporoides (Gutiérrez, Carmona, Vallejos, & Astudillo, 2012).

Photoredox Transformation in Marine Natural Products : A study on biologically active 1,2,3,4-tetrahydroisoquinoline marine natural products described the intramolecular photoredox transformation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Yokoya et al., 2023).

Antioxidant Activity : Research on the antioxidant activities of various aromatic cyclic amine derivatives included the study of 6-methoxy-1,2,3,4-tetrahydroquinolines, showing potent antioxidant properties (Nishiyama, Suzuki, Hashiguchi, Shiotsu, & Fujioka, 2002).

PDE4 Inhibition : 1,2,3,4-Tetrahydroisoquinoline derivatives, including those related to this compound, were studied for their potential as PDE4 inhibitors, showing moderate to potent inhibitory activity (Liao et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKNRIQDGSVRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585674 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-61-9 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

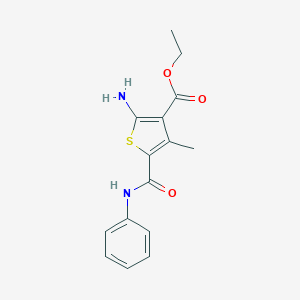

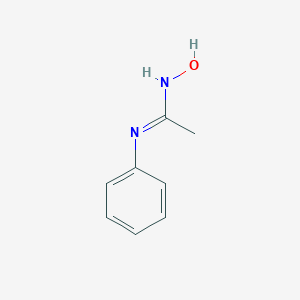

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)